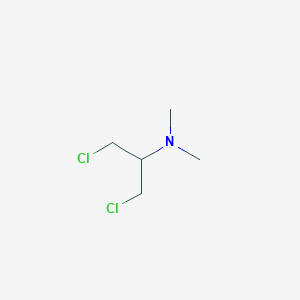

1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE

Description

Structure

3D Structure

Properties

CAS No. |

14758-19-1 |

|---|---|

Molecular Formula |

C5H11Cl2N |

Molecular Weight |

156.05 g/mol |

IUPAC Name |

1,3-dichloro-N,N-dimethylpropan-2-amine |

InChI |

InChI=1S/C5H11Cl2N/c1-8(2)5(3-6)4-7/h5H,3-4H2,1-2H3 |

InChI Key |

VFBPLWLYRSYUSR-UHFFFAOYSA-N |

SMILES |

CN(C)C(CCl)CCl |

Canonical SMILES |

CN(C)C(CCl)CCl |

Other CAS No. |

14758-19-1 |

Synonyms |

1,3-dichloro-N,N-dimethyl-propan-2-amine |

Origin of Product |

United States |

Synthetic Methodologies and Optimization Strategies for 1,3 Dichloro N,n Dimethyl Propan 2 Amine

Established Synthetic Routes

The synthesis of 1,3-dichloro-N,N-dimethyl-propan-2-amine is accomplished through several established methodologies. These routes primarily involve the formation of carbon-nitrogen and carbon-halogen bonds, with strategies focused on maximizing yield and purity while minimizing side reactions. The selection of a specific route often depends on the availability of starting materials, scalability, and desired product specifications.

Alkylation of Dimethylamine (B145610) with 1,3-Dichloropropane (B93676)

One industrial method for synthesizing chlorinated tertiary amines involves the direct alkylation of dimethylamine with a suitable dihaloalkane, such as 1,3-dichloropropane. This process is conducted under alkaline conditions and leverages the nucleophilic character of the amine to displace the halogen atoms on the propane (B168953) backbone.

The reaction between dimethylamine and 1,3-dichloropropane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the electrophilic primary carbon atoms attached to a chlorine atom. masterorganicchemistry.com This "backside attack" occurs at an angle of 180° relative to the carbon-chlorine bond. masterorganicchemistry.com

As the new carbon-nitrogen bond forms, the carbon-chlorine bond simultaneously breaks, with the chlorine atom departing as a chloride ion (the leaving group). masterorganicchemistry.com A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com However, in the case of 1,3-dichloropropane, the reacting carbons are not chiral centers. The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (dimethylamine) and the substrate (1,3-dichloropropane). masterorganicchemistry.com A significant challenge in the alkylation of amines is that the product amine is often more nucleophilic than the starting amine, which can lead to over-alkylation, where the product reacts further with the alkyl halide. masterorganicchemistry.com

To optimize the synthesis and favor the desired mono-alkylation product, specific reaction conditions are crucial. A common industrial practice is to use a stoichiometric excess of dimethylamine relative to 1,3-dichloropropane. A typical ratio is approximately 1.2 equivalents of dimethylamine to 1.0 equivalent of 1,3-dichloropropane, which helps to ensure the complete conversion of the dichlorinated starting material. This excess of the amine nucleophile increases the probability of the alkyl halide reacting with the starting amine rather than the product amine, thus suppressing the formation of quaternary ammonium (B1175870) salts and other over-alkylated byproducts. masterorganicchemistry.com The reaction is typically performed at reduced temperatures to control its exothermic nature and minimize side reactions.

| Parameter | Optimal Condition | Purpose |

| Stoichiometric Ratio (Dimethylamine:1,3-Dichloropropane) | 1.2 : 1 | Ensures complete conversion of 1,3-dichloropropane and minimizes over-alkylation. |

| Reaction Temperature | 0–5°C | Controls exothermicity and reduces the rate of side reactions. |

| pH | >10 | Maintains the nucleophilicity of dimethylamine by preventing its protonation. |

| Purification | Fractional Distillation | Separates the final product from unreacted starting materials and byproducts. |

The choice of solvent plays a critical role in the efficiency of SN2 reactions. Polar aprotic solvents are generally preferred for this synthesis as they can solvate the cation but not the anion (nucleophile) effectively, thereby increasing the nucleophilicity of the amine. Solvents such as tetrahydrofuran (B95107) (THF) and toluene (B28343) are commonly employed. THF, in particular, has been shown to enhance reaction rates by stabilizing the transition state during the nucleophilic substitution. Comparative studies have indicated that using THF can result in a yield improvement of up to 15% compared to less polar solvents like dichloromethane, an effect attributed to its higher dielectric constant.

| Solvent | Type | Impact on Yield | Rationale |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Stabilizes the transition state, enhancing the reaction rate. |

| Toluene | Nonpolar | Moderate | Provides a non-reactive medium for the synthesis. |

| Dichloromethane | Polar Aprotic | Lower than THF | Lower dielectric constant compared to THF, resulting in a less significant rate enhancement. |

Precise control over temperature and pH is essential for maximizing the yield and purity of this compound. The reaction is typically conducted at low temperatures, between 0°C and 5°C. This temperature range helps to manage the exothermic nature of the alkylation and minimizes the potential for thermal degradation of reactants and products. Low temperatures also suppress the rates of undesirable side reactions, such as over-alkylation.

Maintaining an alkaline pH, generally above 10, is critical. This is achieved by using a base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). The basic environment ensures that the dimethylamine remains in its free base form, which is the active nucleophile. If the pH were to become acidic, the amine would be protonated to form a dimethylammonium ion, which is not nucleophilic and would not participate in the desired SN2 reaction.

Alternative Chlorination Procedures for Related Amines

Alternative synthetic strategies involve the chlorination of a precursor molecule that already contains the N,N-dimethylpropan-2-amine skeleton. One such method is the chlorination of an amino alcohol, such as 1,3-bis(dimethylamino)propan-2-ol or N,N-dimethylaminopropan-2-ol, using a suitable chlorinating agent.

A widely used reagent for this transformation is thionyl chloride (SOCl₂). The reaction typically proceeds in two stages. Initially, the tertiary amine reacts with thionyl chloride at a reduced temperature (e.g., 0°C) to form a chlorinated intermediate. Subsequently, the addition of excess thionyl chloride at a slightly higher temperature (e.g., 25°C) facilitates the introduction of the second chlorine atom, yielding the final dichlorinated product.

Another alternative involves the chlorination of an unsaturated amine precursor. For instance, N,N-dimethyl allylamine (B125299) can be dissolved in an organic solvent like 1,2-dichloroethane (B1671644) and first treated with dry hydrogen chloride gas at low temperatures (-20 to 70°C) under anhydrous conditions to form the hydrochloride salt. google.com Following this salification step, dry chlorine gas is introduced into the mixture to achieve dichlorination, yielding a dichlorinated N,N-dimethylpropylamine hydrochloride. google.com The reaction is carefully controlled by monitoring the pH (maintained around 2) and the disappearance of the chlorine color. google.com This method under anhydrous conditions can significantly improve reaction speed and yield by eliminating side reactions associated with the presence of water. google.com

Coupling Reactions in Dihaloamine Synthesis

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and several coupling reactions have been developed for this purpose. While widely used for the synthesis of aryl amines, the application of traditional coupling reactions like the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of aliphatic dihaloamines such as this compound is not extensively documented in readily available literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide. wikipedia.orgwikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine. youtube.com While highly effective for aryl systems, its application to dihaloalkanes for the synthesis of compounds like this compound would require significant adaptation due to the different reactivity of alkyl halides.

Similarly, the Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations have been developed with improved catalyst systems, but their application remains predominantly in the realm of aryl compound synthesis. The direct coupling of a dihaloalkane with dimethylamine under Ullmann conditions to produce this compound is not a commonly reported method.

Synthesis via Allyl Chloride Derivatization and Chlorination

An alternative synthetic approach involves the derivatization of allyl chloride followed by a chlorination step. A patented method describes the synthesis of the constitutional isomer, 2,3-dichloro-N,N-dimethylpropylamine, which provides insight into a potential pathway for this compound. jocpr.com

This process begins with the reaction of N,N-dimethylallylamine in a non-polar organic solvent under anhydrous conditions. Dry hydrogen chloride gas is introduced at a low temperature, followed by the introduction of dry chlorine gas to achieve full chlorination. jocpr.com This method is reported to shorten the reaction time, improve product yield and purity, and reduce equipment corrosion. jocpr.com

It is crucial to note that this specific patent details the synthesis of the 2,3-dichloro isomer. Adapting this methodology for the synthesis of the 1,3-dichloro isomer would necessitate a different starting material or a rearrangement step, and the feasibility and efficiency of such an adaptation would require further investigation.

Advanced Synthetic Approaches

To meet the demands of modern chemical manufacturing, advanced synthetic approaches are being explored to improve the efficiency, safety, and environmental impact of producing this compound.

Implementation of Continuous Flow Reactor Systems for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the scalable production of chemicals. researchgate.netsigmaaldrich.com The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, consistency, and safety. researchgate.net

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact and enhance safety.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, expressed as a percentage. youtube.com Reactions with high atom economy are preferred as they generate less waste. jocpr.com

For the synthesis of this compound via the alkylation of dimethylamine with 1,3-dichloropropane, the atom economy can be calculated as follows:

Reaction: C3H6Cl2 + (CH3)2NH → C5H11Cl2N + HCl

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,3-Dichloropropane | C3H6Cl2 | 112.99 |

| Dimethylamine | (CH3)2NH | 45.08 |

| This compound | C5H11Cl2N | 156.05 |

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100 Atom Economy = (156.05 / (112.99 + 45.08)) * 100 Atom Economy ≈ 98.7%

This calculation indicates a very high atom economy for this particular synthetic route, making it an efficient pathway in terms of atom utilization.

The choice of solvents is a critical aspect of green chemistry, as they often constitute a significant portion of the waste generated in a chemical process. nottingham.ac.uk Traditional solvents such as dichloromethane, 1,2-dichloroethane, and N,N-dimethylformamide (DMF) are often used in amination reactions but are facing increasing scrutiny due to their toxicity and environmental impact. nih.govacsgcipr.org

Research into greener alternatives has identified several more environmentally benign options. For amination reactions, solvents like ethyl acetate (B1210297) have been shown to be effective replacements for chlorinated solvents. nih.govacsgcipr.org Other greener solvent alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are considered more sustainable than traditional ethers like THF and diethyl ether. sigmaaldrich.com The selection of a solvent should consider factors such as toxicity, flammability, environmental persistence, and the potential for recovery and reuse. nottingham.ac.ukmerckmillipore.comsigmaaldrich.com When selecting a solvent for the synthesis of this compound, a thorough evaluation of these greener alternatives is essential to minimize the environmental footprint of the process.

Catalytic Strategies for Enhanced Efficiency

The synthesis of this compound, typically achieved through the nucleophilic substitution of 1,3-dichloropropane with dimethylamine, can be optimized through various catalytic strategies aimed at improving reaction rates, yields, and selectivity while minimizing side reactions. While specific catalytic systems for this exact transformation are not extensively detailed in publicly available literature, general principles of catalytic N-alkylation can be applied.

One key approach involves the use of phase-transfer catalysts (PTCs) . The reaction often involves an aqueous phase containing the amine and an organic phase with the alkylating agent. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the amine nucleophile from the aqueous phase to the organic phase where the reaction occurs. This enhances the reaction rate by overcoming the phase barrier, allowing for milder reaction conditions (lower temperatures and pressures) and potentially reducing the formation of by-products.

Another strategy is the application of metal-based catalysts . While more common in reductive amination routes, certain metal complexes can catalyze N-alkylation reactions. For instance, cobalt or iridium-based catalysts have been reported for the N-alkylation of amines with alcohols through a "borrowing hydrogen" methodology. researchgate.net Although the direct alkylation with a dihaloalkane follows a different mechanism, the exploration of transition metal catalysts could offer pathways to activate the C-Cl bond, potentially leading to higher efficiency and selectivity.

The choice of catalyst can significantly impact the reaction's efficiency, as summarized in the table below, which illustrates hypothetical improvements based on general catalytic principles.

| Catalytic Strategy | Catalyst Example | Potential Advantages |

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide | Increased reaction rate, milder conditions, improved yield. |

| Metal-Based Catalysis | Generic Transition Metal Complex | High selectivity, potential for novel reaction pathways. |

| Acid/Base Catalysis | - | Can influence nucleophilicity and leaving group ability. |

Further research into tailored catalysts for the synthesis of halogenated amines is essential for developing more efficient and sustainable industrial processes.

Waste Prevention and Reduction Methodologies

In alignment with the principles of green chemistry, waste prevention and reduction are critical considerations in the synthesis of this compound. The primary strategies revolve around maximizing atom economy, minimizing by-product formation, and implementing efficient solvent and reagent management. primescholars.com

Atom Economy: The concept of atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com In the synthesis of this compound from 1,3-dichloropropane and dimethylamine, the theoretical atom economy is high as the primary reaction is an addition. However, side reactions, such as over-alkylation or elimination, can generate by-products, thereby reducing the actual atom economy.

A key strategy to improve atom economy is to optimize reaction conditions to favor the desired product. This includes precise control of stoichiometry, temperature, and reaction time. For example, using a slight excess of dimethylamine can help ensure the complete conversion of the more expensive 1,3-dichloropropane.

Solvent and By-product Management: The choice of solvent is crucial. Ideally, solvents should be non-toxic, recyclable, and easily separable from the product. Polar aprotic solvents like tetrahydrofuran (THF) or toluene are often used. Implementing solvent recovery and recycling systems can significantly reduce waste and operational costs.

The primary by-product in this synthesis is often a hydrochloride salt if the reaction is not conducted under sufficiently alkaline conditions. Methodologies for waste reduction include:

In-situ Neutralization: Adding a base to neutralize the HCl formed during the reaction, which can then be removed as a salt.

By-product Valorization: Exploring potential uses for the salt by-products generated.

Process Intensification: The use of continuous flow reactors can improve control over reaction parameters, leading to higher yields and reduced waste compared to batch processes.

The following table outlines key waste reduction strategies and their impact.

| Strategy | Description | Impact on Waste Reduction |

| Atom Economy Maximization | Optimizing stoichiometry and reaction conditions to incorporate the maximum amount of reactants into the final product. primescholars.com | Reduces the generation of unwanted by-products. |

| Solvent Recycling | Recovering and reusing solvents from the reaction mixture. | Minimizes solvent consumption and waste disposal. |

| Continuous Flow Synthesis | Employing continuous reactors for better process control. | Enhances yield and selectivity, leading to less waste. |

| By-product Management | Neutralizing and separating by-products efficiently. | Prevents contamination and allows for potential reuse. |

By integrating these methodologies, the synthesis of this compound can be made more environmentally sustainable and economically viable.

Purity Enhancement and Isolation Techniques

Fractional Distillation for Product Separation

Fractional distillation is a cornerstone technique for the purification of this compound from the crude reaction mixture. This method is particularly effective due to the significant difference in boiling points between the desired product and common reactants or impurities, such as unreacted 1,3-dichloropropane.

The process involves heating the crude mixture to a temperature at which the different components vaporize. These vapors then travel up a fractionating column, where they cool, condense, and re-vaporize multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component.

In the purification of this compound, the boiling point difference with 1,3-dichloropropane is approximately 50°C, which allows for an efficient separation. By carefully controlling the temperature at the top of the column, the lower-boiling impurities can be removed first, followed by the collection of the purified product as a distinct fraction. Industrial processes utilizing this method can achieve product yields exceeding 85% after purification.

| Compound | Boiling Point (Estimated/Typical) | Role in Distillation |

| 1,3-dichloropropane | ~96-98 °C | Lower-boiling impurity, removed in the initial fraction. |

| This compound | ~130-150 °C | Desired product, collected as a purified fraction. vulcanchem.com |

| High-boiling impurities | >150 °C | Remain in the distillation flask. |

The efficiency of the separation is dependent on the length and type of the fractionating column, the reflux ratio, and the stability of the compound at its boiling point.

Recrystallization Methods, Particularly for Hydrochloride Salts

For applications requiring very high purity, or when the product is isolated as a salt, recrystallization is a highly effective purification technique. The hydrochloride salt of this compound can be purified to greater than 99% purity through this method.

Recrystallization operates on the principle of differential solubility. The crude solid product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound. For the hydrochloride salt of this compound, a mixture of acetone (B3395972) and water (e.g., a 3:1 v/v ratio) has been shown to be effective. Other solvents commonly used for the recrystallization of amine hydrochloride salts include isopropanol, sometimes with the addition of a less polar solvent like diethyl ether to induce precipitation. researchgate.net

The general procedure involves:

Dissolving the crude hydrochloride salt in a minimal amount of the hot solvent mixture.

Filtering the hot solution, if necessary, to remove any insoluble impurities.

Allowing the solution to cool slowly to promote the formation of well-defined crystals.

Isolating the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any residual mother liquor.

Drying the crystals to remove all traces of the solvent.

| Solvent System | Purity Achieved | Notes |

| Acetone-water (3:1 v/v) | >99% | Effective for the hydrochloride salt. |

| Isopropanol / Diethyl Ether | Variable | General system for amine hydrochlorides; ether acts as an anti-solvent. researchgate.net |

This technique is invaluable for producing the high-purity material required for pharmaceutical and other specialized chemical applications.

Applications of 1,3 Dichloro N,n Dimethyl Propan 2 Amine in Synthetic Organic Chemistry and Materials Science

Role as a Versatile Synthetic Intermediate

The bifunctional nature of 1,3-dichloro-N,N-dimethyl-propan-2-amine, possessing both nucleophilic and electrophilic centers, allows it to participate in a variety of chemical transformations. The chlorine atoms are susceptible to nucleophilic substitution, while the tertiary amine can act as a base or a nucleophile, and can also direct reactions. This dual reactivity is key to its utility as a versatile intermediate.

Precursor in Complex Organic Synthesis

The strategic placement of the dichloro and dimethylamino functionalities on a propane (B168953) backbone makes this compound a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. Through intramolecular cyclization reactions, the two chlorine atoms can react with the nitrogen atom or other introduced nucleophiles, leading to the formation of various ring systems. This approach is instrumental in constructing complex molecular architectures that are often found in biologically active compounds and natural products. mdpi.comopenmedicinalchemistryjournal.comuea.ac.uk

Building Block for Pharmaceutical Intermediates and Analogs

While direct examples of the use of this compound in the synthesis of currently marketed drugs are not extensively documented in publicly available literature, the utility of structurally similar compounds is well-established. For instance, the closely related 3-chloro-N,N-dimethylpropan-1-amine is a key intermediate in the synthesis of several FDA-approved drugs, including the antidepressant Imipramine and the antipsychotic Chlorprothixene. rsc.org This highlights the potential of the dichlorinated analogue as a building block for novel pharmaceutical intermediates and analogs.

The dichloro functionality allows for the introduction of various substituents through nucleophilic substitution reactions, enabling the creation of a library of compounds for screening and optimization of biological activity. vulcanchem.com The inherent reactivity of the molecule can be harnessed to synthesize a diverse range of derivatives for evaluation as potential therapeutic agents. frontiersin.orgresearchgate.net

Applications in Agrochemical Synthesis

In the field of agrochemicals, a structurally isomeric compound, 2,3-dichloro-N,N-dimethylpropan-1-amine, serves as a crucial intermediate in the industrial synthesis of the insecticide Cartap. google.com Cartap is a nereistoxin (B154731) analog that is effective against a variety of insect pests. The synthesis involves the reaction of the dichlorinated amine with a source of thiocyanate, followed by hydrolysis to yield the final active ingredient. This established industrial process underscores the potential of this compound for the synthesis of other structurally related agrochemicals. The dichloro-N,N-dimethylpropylamine core provides a scaffold that can be chemically modified to develop new pesticides with improved efficacy and environmental profiles. nih.govnih.gov

| Agrochemical | Intermediate |

| Cartap | 2,3-dichloro-N,N-dimethylpropan-1-amine |

Utility in Polymer Synthesis

The difunctional nature of this compound makes it a suitable monomer for the synthesis of various polymers. Its reaction with diamines can lead to the formation of polycations, which have applications in areas such as water treatment and gene delivery. The resulting polymers contain quaternary ammonium (B1175870) groups in their backbone, imparting a positive charge to the material.

Furthermore, this compound can be used in the preparation of anion exchange resins. The dichloro groups can react with a cross-linked polymer backbone containing nucleophilic sites, thereby functionalizing the resin with dimethylaminopropyl groups. These groups can then be quaternized to create fixed positive charges, which are essential for the resin's ability to exchange anions. openmedicinalchemistryjournal.com

Derivatization for Novel Compound Synthesis and Structure-Activity Relationship Studies

The ease of derivatization of this compound makes it a valuable tool for medicinal chemists in the design and synthesis of novel compounds for structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for a desired pharmacological effect.

Design and Synthesis of Functionalized Analogues

The two chlorine atoms in this compound can be sequentially or simultaneously replaced by a wide variety of nucleophiles, leading to the creation of diverse libraries of functionalized analogues. For example, reaction with primary or secondary amines can lead to the formation of diamine derivatives, while reaction with thiols can introduce sulfur-containing moieties. Intramolecular cyclization of the dichlorinated compound can also lead to the formation of strained ring systems like azetidinium salts, which are themselves versatile intermediates for further functionalization. rsc.orgmdpi.comnih.gov The synthesis of these novel derivatives allows for the exploration of new chemical space and the potential discovery of compounds with unique biological properties. researchgate.netnih.govnih.gov

| Derivative Class | Synthetic Approach | Potential Application |

| Diamines | Nucleophilic substitution with amines | Pharmaceutical and agrochemical intermediates |

| Thioethers | Nucleophilic substitution with thiols | Biologically active compounds |

| Azetidinium Salts | Intramolecular cyclization | Reactive intermediates, antimicrobials |

| Heterocycles | Cyclocondensation reactions | Diverse biological activities |

Structure-Activity Relationship (SAR) Studies

Once a series of functionalized analogues has been synthesized, their biological activities can be systematically evaluated to establish a structure-activity relationship. For example, if the goal is to develop a new antimicrobial agent, the synthesized compounds can be tested against a panel of bacteria and fungi. By comparing the activity of different analogues, researchers can determine which structural modifications enhance or diminish the desired biological effect. For instance, the length and nature of alkyl chains in quaternary ammonium salts, which can be derived from this compound, are known to significantly influence their antimicrobial potency. nih.gov These SAR studies provide crucial insights for the rational design of more potent and selective compounds. rsc.orgresearchgate.net

Exploration of Bioactive Chemical Scaffolds

The utility of this compound as a precursor in organic synthesis is significant, particularly in the construction of bioactive chemical scaffolds. Amines are crucial intermediates in the chemical industry, serving as key monomers for a wide array of products, including agrochemicals and pharmaceuticals. fishersci.caacs.org The dual reactivity of this compound, with its nucleophilic substitution-ready chlorine atoms and its tertiary amine group, allows it to serve as a versatile building block for more complex molecules.

Research into the synthesis of novel therapeutic agents often relies on such intermediates. For instance, the alkylation of amine-containing side chains is a common strategy in medicinal chemistry to modify existing molecules or build new ones. nih.gov The propane-1,3-diamine structure, a related motif, is found in compounds investigated for the treatment of human African trypanosomiasis, highlighting the importance of this type of chemical backbone in drug discovery. nih.gov The ability to introduce the N,N-dimethyl-propan-2-amine core into larger structures allows for the systematic exploration of new chemical space and the development of compounds with potential therapeutic value.

Table 1: Potential Bioactive Scaffolds Derived from Amine Intermediates This table is illustrative of the types of scaffolds that can be developed using versatile amine building blocks like this compound.

| Scaffold Class | Synthetic Approach | Potential Biological Application |

| Isoquinoline Alkaloids | Precursor for ring formation | Vasodilators, Enzyme inhibitors, Antispasmodics mdpi.com |

| Polyamides & Polyureas | Monomer in polymerization | Biomaterials, Drug delivery systems acs.org |

| Nereistoxin Insecticides | Intermediate for synthesis | Agricultural insecticides (e.g., cartap, bensultap) google.com |

| Substituted Diamines | N-alkylation reactions | Antiparasitic agents nih.gov |

Research into Enzyme Inhibition Mechanisms

The reactivity of this compound makes it a subject of interest in studies focused on enzyme inhibition. Its mechanism of action is theorized to involve direct interaction with nucleophilic sites within biological macromolecules.

The presence of two electrophilic carbon atoms bonded to chlorine allows this compound to undergo nucleophilic substitution reactions. vulcanchem.com In a biological context, the nucleophiles are often the functional groups of amino acid residues within proteins, such as the thiol group of cysteine or the imidazole (B134444) group of histidine. The compound can form stable covalent bonds with these nucleophilic amino acids, leading to the irreversible modification of the protein's structure. This covalent modification can alter the protein's function, potentially resulting in the inhibition of a targeted enzyme. This property is utilized in research to probe the active sites of enzymes and to develop novel inhibitors for therapeutic purposes.

In addition to enzyme inhibition, the covalent modification potential of this compound can be applied to receptor modulation studies. By forming covalent bonds with nucleophilic residues in receptor proteins, the compound can act as an antagonist or an allosteric modulator. Such interactions can provide valuable insights into receptor structure and function. The study of how small molecules interact with and modify biological targets is a cornerstone of pharmaceutical development.

Potential in Functional Materials Research

The unique chemical structure of this compound also suggests potential applications in the field of materials science, from coordination chemistry to the development of energetic materials.

The tertiary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, enabling it to act as a ligand in coordination chemistry. vulcanchem.com Similar N-donor ligands, such as the related N,N-dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine, are known to form stable complexes with metal ions like copper. researchgate.net The resulting metal complexes can exhibit interesting spectroscopic, structural, and potentially catalytic properties. researchgate.net The bidentate or potentially tridentate nature (if the chlorine atoms are substituted with other coordinating groups) of molecules derived from this backbone makes them attractive candidates for designing novel coordination polymers and metal-organic frameworks (MOFs).

While not an energetic material itself, the 1,3-dihaloamine structure is relevant in the context of energetic materials research. The general class of N,N-dihaloamine derivatives has been explored for the development of novel energetic materials. dtic.mil Furthermore, structurally similar compounds have been used as building blocks for more complex energetic molecules. For example, 1,3-dichloro-2-nitrazapropane, which differs from the subject compound by the substitution of the dimethylamino group with a nitramine group, is employed as a precursor to synthesize a family of energetic compounds. researchgate.net The 2-nitrazapropyl linker derived from this precursor is noted to contribute to higher density and better detonation performance compared to simpler ethylene (B1197577) linkers. researchgate.net This suggests that the 1,3-dichloropropane (B93676) backbone is a robust scaffold for constructing high-energy-density materials.

Table 2: Structural Comparison with an Energetic Material Precursor

| Feature | This compound | 1,3-dichloro-2-nitrazapropane researchgate.net |

| Backbone | 1,3-dichloropropane | 1,3-dichloropropane |

| Functional Group at C2 | Dimethylamino (-N(CH₃)₂) | Nitramine (-NHNO₂) |

| Molecular Formula | C₅H₁₁Cl₂N | C₃H₅Cl₂N₃O₂ |

| Primary Use/Potential | Synthetic Intermediate, Ligand | Precursor for Energetic Materials |

Future Research Directions and Emerging Trends for 1,3 Dichloro N,n Dimethyl Propan 2 Amine

Development of Novel Stereoselective Synthetic Methodologies

The structure of 1,3-dichloro-N,N-dimethyl-propan-2-amine contains a chiral center at the second carbon atom of the propane (B168953) chain. Conventional synthetic routes, such as the alkylation of dimethylamine (B145610) with 1,3-dichloropropane (B93676), typically yield a racemic mixture, meaning an equal amount of both enantiomers. A significant future research direction lies in the development of synthetic methods that can selectively produce one enantiomer over the other. Such stereocontrol is crucial in fields like pharmaceuticals and agrochemicals, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Future investigations will likely concentrate on three primary strategies:

Chiral Starting Materials: Employing enantiomerically pure precursors to build the molecular backbone.

Chiral Catalysts: Using asymmetric catalysts that can direct the reaction to form a specific stereoisomer.

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to guide the stereochemical outcome of the reaction, which is then removed.

| Strategy | Description | Potential Advantages | Research Challenges |

|---|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., organocatalyst or transition metal complex) to induce enantioselectivity in one of the key bond-forming steps. | High catalytic efficiency; only a small amount of chiral material is needed. | Discovery and optimization of a suitable catalyst system; potential for high development cost. |

| Chiral Pool Synthesis | Starting from a readily available, inexpensive, and enantiomerically pure natural product (e.g., an amino acid or sugar) that contains the required stereocenter. | Predictable stereochemical outcome; utilizes naturally occurring chirality. | Requires a multi-step synthesis to convert the natural product into the target molecule. |

| Kinetic Resolution | Selectively reacting one enantiomer from a racemic mixture of an intermediate with a chiral reagent or catalyst, leaving the other enantiomer unreacted. | Can be effective for separating enantiomers that are difficult to synthesize directly. | Maximum theoretical yield is 50% for the unreacted enantiomer; requires an efficient separation process. |

Advanced Catalyst Design for Enhanced Reactivity and Selectivity in Derivatization

The two chlorine atoms at the 1- and 3-positions are key functional handles for derivatization via nucleophilic substitution. A significant challenge and area for future research is achieving selective functionalization. Advanced catalyst design is paramount to control both reactivity and selectivity, allowing for the synthesis of complex molecules from this relatively simple precursor.

Emerging research trends in this area include:

Regioselective Catalysis: Developing catalysts that can distinguish between the two chlorine atoms, enabling sequential or site-specific substitutions. This could be achieved through catalysts that interact with the substrate based on steric or electronic differences.

Phase-Transfer Catalysis: Designing novel phase-transfer catalysts to improve reaction rates and efficiency, particularly for reactions involving immiscible reactants (e.g., an aqueous nucleophile and an organic substrate).

Organocatalysis: Exploring the use of small organic molecules as catalysts to promote substitutions under mild conditions, avoiding the use of potentially toxic or expensive metals.

| Catalyst Type | Targeted Outcome | Potential Application | Example Catalyst Class |

|---|---|---|---|

| Transition Metal Catalysts | Controlled mono- or di-substitution; activation of C-Cl bonds for cross-coupling reactions. | Synthesis of derivatives with C-C, C-N, or C-O bonds. | Palladium, Copper, or Nickel complexes with tailored ligands. |

| Organocatalysts | Stereoselective substitution; metal-free reaction conditions. | Formation of chiral derivatives under green chemistry principles. | Chiral amines, thioureas, or phosphoric acids. |

| Phase-Transfer Catalysts | Enhanced reaction rates between different phases; improved efficiency. | Reactions with inorganic salts or aqueous nucleophiles. | Quaternary ammonium (B1175870) or phosphonium (B103445) salts. |

Integration with Automated Synthesis and High-Throughput Experimentation

The process of discovering new chemical reactions and optimizing their conditions can be accelerated dramatically through automation. High-Throughput Experimentation (HTE) utilizes robotic platforms to perform a large number of experiments in parallel, typically in miniaturized formats like wellplates. chemrxiv.orgresearchgate.netnih.gov

Integrating the derivatization of this compound with HTE and automated synthesis represents a significant future trend. This approach allows researchers to:

Rapidly Screen Conditions: Systematically and quickly evaluate a wide array of catalysts, solvents, bases, and temperatures to find optimal conditions for a desired transformation. nih.gov

Accelerate Discovery: Efficiently test the reaction of the substrate with a large library of diverse nucleophiles to generate novel derivatives for biological or materials science screening.

Generate Large Datasets: Create extensive, machine-readable datasets of reaction outcomes (both successful and unsuccessful), which are crucial for developing machine learning models to predict future reaction results. nih.gov

| Step | Action | Technology Used | Objective |

|---|---|---|---|

| 1. Design | Design a reaction array varying parameters like nucleophile, catalyst, solvent, and temperature. | Specialized software (e.g., phactor™). chemrxiv.orgresearchgate.net | To systematically explore the reaction space. |

| 2. Execution | Use a liquid handling robot to dispense precise amounts of reactants into a 96- or 384-well plate. | Automated liquid handler. | To ensure accuracy, precision, and speed. |

| 3. Reaction | Seal the plate and place it on a heated shaker block to run the parallel reactions. | Automated reaction station. | To control reaction conditions uniformly. |

| 4. Analysis | Analyze the outcome of each reaction using rapid techniques like LC-MS or GC-MS. | High-throughput analytical instruments. | To quantify product yield and identify byproducts. |

| 5. Interpretation | Compile and visualize the data to identify successful reaction conditions and trends. | Data analysis and visualization software. | To guide the next round of experiments or scale-up. |

Exploration of Unconventional Reactivity Pathways and Transformations

While nucleophilic substitution is the most apparent reaction pathway for this compound, future research will likely delve into more unconventional transformations to unlock novel molecular architectures. The unique arrangement of two chlorine atoms and a tertiary amine group could be leveraged for unique synthetic outcomes.

Potential areas of exploration include:

Intramolecular Cyclization: Using the amine as an internal nucleophile or reacting the two chloro-substituents with a bidentate nucleophile to form heterocyclic compounds, such as substituted azetidines or piperidines.

Radical Chemistry: Initiating radical reactions at the C-Cl bonds to form new C-C bonds or other functional groups, a pathway distinct from traditional ionic mechanisms.

Transition-Metal Catalyzed Cross-Coupling: Adapting modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to the C-Cl bonds of the molecule, which could significantly expand the range of accessible derivatives. Computational studies on related compounds suggest that intramolecular rearrangements can lead to unexpected products, highlighting the potential for discovering novel reactivity. rsc.org

| Reaction Type | Description | Potential Product Class |

|---|---|---|

| Intramolecular Cyclization | Formation of a ring by reacting functional groups within the same molecule or its derivative. | Nitrogen-containing heterocycles (e.g., azetidinium salts). |

| Reductive Coupling | Coupling of two molecules with the concurrent reduction of the C-Cl bonds. | Dimeric structures or polymers. |

| Elimination Reactions | Base-induced elimination of HCl to form unsaturated derivatives. | Allylic or vinylic amines. |

Computational Design and Prediction of Functionalized Derivatives with Specific Reactivity Profiles

Computational chemistry and molecular modeling are powerful tools for predicting molecular properties and reactivity, thereby guiding experimental work. For this compound, computational approaches can provide valuable insights and accelerate the design of new derivatives.

Future research in this domain will likely involve:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure of the molecule, predict the sites most susceptible to nucleophilic attack, and calculate the activation energies for different reaction pathways. This can help in understanding and controlling regioselectivity. samipubco.com

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) or machine learning models based on computationally derived descriptors. These models could predict the properties or reactivity of a large number of hypothetical derivatives before they are synthesized.

Mechanism Elucidation: Simulating reaction mechanisms to understand complex transformations, identify key transition states, and explain unexpected experimental outcomes. rsc.orgresearchgate.net

| Computational Method | Objective | Predicted Parameter |

|---|---|---|

| Density Functional Theory (DFT) | To understand electronic structure and reactivity. | Molecular orbital energies (HOMO/LUMO), atomic charges, reaction energy profiles. samipubco.com |

| Molecular Dynamics (MD) | To simulate the behavior of the molecule in different solvents and its interaction with catalysts. | Conformational preferences, solvent effects, binding affinities. |

| Machine Learning (ML) | To predict reaction outcomes based on existing data. | Reaction yield, product selectivity. nih.gov |

Advanced Lifecycle Assessment and Sustainable Synthesis Implementations

Modern chemical research places a strong emphasis on sustainability and green chemistry. An advanced Lifecycle Assessment (LCA) provides a holistic evaluation of the environmental impacts associated with a chemical's entire lifecycle, from raw material extraction to synthesis, use, and disposal. secure-platform.complos.org

Future research will focus on minimizing the environmental footprint of this compound and its derivatives through:

Cradle-to-Gate LCA: Conducting a thorough LCA of current synthesis routes to identify hotspots of energy consumption, waste generation, and greenhouse gas emissions. mdpi.com

Green Synthesis Routes: Developing new synthetic pathways that improve on sustainability metrics. This includes using bio-based feedstocks, employing catalytic methods to reduce waste, minimizing the use of hazardous solvents, and designing processes with high atom economy.

Solvent and Reagent Selection: Systematically evaluating and replacing hazardous solvents and reagents with greener alternatives, guided by LCA data. The goal is to create processes that are not only efficient but also inherently safer and more environmentally benign. researchgate.net

| Lifecycle Stage | Key Considerations for Assessment | Potential for Sustainable Improvement |

|---|---|---|

| Raw Material Acquisition | Origin and environmental cost of precursors (e.g., dimethylamine, 1,3-dichloropropane). | Sourcing from renewable feedstocks; using recycled materials. |

| Chemical Synthesis | Energy consumption (heating, cooling, stirring); solvent use; catalyst efficiency and lifecycle. | Switching to milder reaction conditions; using catalytic instead of stoichiometric reagents; solvent recycling. |

| Purification | Energy and solvent required for distillation, chromatography, or crystallization. | Developing reactions with higher purity to minimize purification needs; using less energy-intensive separation techniques. |

| Waste Management | Toxicity and volume of waste streams; treatment and disposal methods. | Designing high-yield reactions that minimize byproduct formation; recycling waste streams where possible. |

Q & A

Basic Question: What are the recommended synthetic routes for 1,3-dichloro-N,N-dimethyl-propan-2-amine, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via alkylation of dimethylamine with 1,3-dichloropropane under controlled conditions. Key steps include:

- Step 1 : React dimethylamine with 1,3-dichloropropane in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize side reactions like over-alkylation .

- Step 2 : Purify the crude product via fractional distillation or recrystallization (if a hydrochloride salt is formed, as seen in analogous compounds) .

- Purity Optimization : Monitor reaction progress using GC-MS to detect intermediates like unreacted dichloropropane. Adjust stoichiometry (1:1.2 amine:dichloropropane) to ensure complete conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.